(5-Chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride

Description

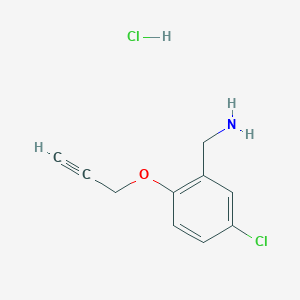

(5-Chloro-2-prop-2-ynoxyphenyl)methanamine hydrochloride is a chloro-substituted aromatic compound featuring a propargyl ether (prop-2-ynoxy) group and a primary amine hydrochloride moiety.

Properties

IUPAC Name |

(5-chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO.ClH/c1-2-5-13-10-4-3-9(11)6-8(10)7-12;/h1,3-4,6H,5,7,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBZJOXONWQGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Cl)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and propargyl bromide.

Formation of Prop-2-ynoxy Group: The hydroxyl group of 5-chloro-2-hydroxybenzaldehyde reacts with propargyl bromide in the presence of a base such as potassium carbonate to form 5-chloro-2-prop-2-ynoxybenzaldehyde.

Reduction to Methanamine: The aldehyde group of 5-chloro-2-prop-2-ynoxybenzaldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source.

Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt of (5-Chloro-2-prop-2-ynoxyphenyl)methanamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the chloro group to a hydrogen or other substituents.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5-Chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurological disorders and infections.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The chloro group in the target compound enhances electrophilicity at the aromatic ring, whereas methoxy (e.g., ) or fluorine () substituents alter electron density differently, impacting reactivity in nucleophilic substitution or coupling reactions.

- Hydrogen Bonding : The primary amine hydrochloride group facilitates hydrogen bonding, critical for crystal packing (as in ) or biological target binding. Heterocycles (e.g., thiadiazole in ) may introduce additional hydrogen bond acceptors.

Physicochemical Properties

While explicit data for the target compound are unavailable, trends among analogs suggest:

Notes:

- NMR Data : highlights that substituents significantly influence chemical shifts. For example, furan- or thiophene-containing methanamines (e.g., 2m, 2l) show downfield shifts due to electron-withdrawing effects, whereas methyl groups (2n) cause upfield shifts .

- Thermal Stability : Thiazole and thiadiazole derivatives (Evidences 7, 11) exhibit higher melting points (~268°C) compared to benzofuran analogs, likely due to stronger intermolecular interactions .

Comparison with Analogs :

- Thiazole Derivatives (): Synthesized via cyclization of thioamides or coupling reactions.

Biological Activity

(5-Chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula for this compound is C₁₀H₁₀ClNO·HCl. It is characterized by the presence of a chloro-substituted phenyl group and a prop-2-ynoxy moiety, which contribute to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

Antimicrobial Activity

Studies indicate that this compound possesses antimicrobial properties, effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The compound showed IC50 values in the micromolar range against specific leukemia cell lines, suggesting potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antibacterial agent.

- Anticancer Activity Assessment : In a study involving human leukemia cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM. The study suggested that the compound induces apoptosis via the mitochondrial pathway.

Data Tables

| Activity Type | Tested Organisms/Cells | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | >50 | Cell wall synthesis inhibition |

| Escherichia coli | >50 | Disruption of metabolic pathways | |

| Anticancer | Human leukemia cells | 15 | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.